Cas no 1805053-32-0 (Methyl 6-cyano-3-ethyl-2-formylbenzoate)

Methyl 6-cyano-3-ethyl-2-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 6-cyano-3-ethyl-2-formylbenzoate
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- インチ: 1S/C12H11NO3/c1-3-8-4-5-9(6-13)11(10(8)7-14)12(15)16-2/h4-5,7H,3H2,1-2H3
- InChIKey: HIMYVNKPNSGQJX-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=C(C#N)C=CC(=C1C=O)CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 318
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
Methyl 6-cyano-3-ethyl-2-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010001556-1g |
Methyl 6-cyano-3-ethyl-2-formylbenzoate |
1805053-32-0 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
Methyl 6-cyano-3-ethyl-2-formylbenzoate 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
Methyl 6-cyano-3-ethyl-2-formylbenzoateに関する追加情報
Methyl 6-cyano-3-ethyl-2-formylbenzoate (CAS No. 1805053-32-0): A Comprehensive Overview
Methyl 6-cyano-3-ethyl-2-formylbenzoate (CAS No. 1805053-32-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various synthetic pathways and biological applications. Its molecular structure, featuring a benzoate core with cyano and formyl substituents, makes it a versatile intermediate in the synthesis of more complex molecules.
The Methyl 6-cyano-3-ethyl-2-formylbenzoate molecule is particularly interesting due to its ability to participate in multiple chemical reactions, including condensation, cyclization, and oxidation processes. These reactions are essential in the development of novel pharmaceuticals and agrochemicals. The presence of both cyano and formyl groups provides multiple sites for functionalization, enabling chemists to tailor the compound for specific applications.
In recent years, the demand for high-purity intermediates like Methyl 6-cyano-3-ethyl-2-formylbenzoate has increased significantly, driven by advancements in drug discovery and material science. The compound's stability under various reaction conditions makes it an ideal candidate for large-scale synthesis. Additionally, its role as a precursor in the production of bioactive molecules has been extensively studied in academic and industrial settings.
One of the most compelling aspects of Methyl 6-cyano-3-ethyl-2-formylbenzoate is its potential application in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals, and the ability to efficiently produce them is crucial for drug development. The compound's benzoate backbone can be modified to create diverse heterocyclic frameworks, which are known for their broad spectrum of biological activities.
Recent research has highlighted the importance of Methyl 6-cyano-3-ethyl-2-formylbenzoate in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing compounds with anti-inflammatory and antimicrobial properties. The cyano group, in particular, has been shown to enhance binding affinity to biological targets, making it a valuable feature for drug design.
The formyl group on the Methyl 6-cyano-3-ethyl-2-formylbenzoate molecule also offers significant opportunities for further functionalization. It can undergo reactions such as alkylation, acylation, and reduction, allowing chemists to introduce additional functional groups or convert it into other useful derivatives. This flexibility makes it a cornerstone in multi-step synthetic routes.
In industrial applications, the production of Methyl 6-cyano-3-ethyl-2-formylbenzoate follows stringent quality control measures to ensure high purity and consistency. Advanced purification techniques are employed to isolate the compound from reaction mixtures, minimizing impurities that could affect downstream applications. These efforts are critical in maintaining the integrity of pharmaceutical intermediates used in drug manufacturing.
The role of computational chemistry in optimizing synthetic pathways for compounds like Methyl 6-cyano-3-ethyl-2-formylbenzoate cannot be overstated. Molecular modeling and simulation tools help predict reaction outcomes and identify optimal conditions for synthesis. This approach not only accelerates research but also reduces experimental costs by minimizing trial-and-error processes.
The environmental impact of producing such specialized chemicals is also a growing concern. Researchers are exploring sustainable synthetic routes that reduce waste and energy consumption without compromising yield or purity. Green chemistry principles are being integrated into the synthesis of Methyl 6-cyano-3-ethyl-2-formylbenzoate, aligning with global efforts to promote eco-friendly chemical processes.
In conclusion, Methyl 6-cyano-3-ethyl-2-formylbenzoate (CAS No. 1805053-32-0) is a multifaceted compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable intermediate for producing complex molecules with significant biological activity. As research continues to uncover new uses for this compound, its importance in advancing drug discovery and material science is likely to grow even further.
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